1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol
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Overview
Description
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is an organic compound with the molecular formula C15H15NO4. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol typically involves the nitration of 1-[2-(benzyloxy)phenyl]ethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[2-(benzyloxy)phenyl]ethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitro-1-phenylethanol: Similar structure but without the benzyloxy group, affecting its solubility and reactivity.
1-(2-hydroxyphenyl)-2-nitroethanol: Hydroxy group instead of benzyloxy, influencing its chemical properties and biological activities.
Uniqueness
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
58278-86-7 |
---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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